
3-(2-Bromophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one is a chemical compound that belongs to the class of azetidinones. It has been synthesized by several methods and has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-(2-Bromophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that the compound may inhibit acetylcholinesterase activity by binding to the enzyme's active site.
Biochemical and Physiological Effects:
3-(2-Bromophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one has been shown to have several biochemical and physiological effects. In addition to its antitumor and acetylcholinesterase inhibitory activities, it has been shown to have anti-inflammatory and antioxidant activities. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2-Bromophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one in lab experiments is its potential as a therapeutic agent for cancer and Alzheimer's disease. Another advantage is its ability to inhibit acetylcholinesterase activity, which could be useful in the development of drugs for the treatment of neurological disorders. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in vivo.
Orientations Futures
There are several future directions for the study of 3-(2-Bromophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one. One direction is the further investigation of its antitumor activity, including in vivo studies. Another direction is the development of drugs based on the compound's ability to inhibit acetylcholinesterase activity. Additionally, the compound's anti-inflammatory and antioxidant activities could be further explored for potential therapeutic applications. Finally, the compound's potential neuroprotective effects could be studied in more detail for the development of drugs for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 3-(2-Bromophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one has been reported in the literature by several methods. One of the most common methods involves the reaction of 2-bromobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(2-bromophenyl)but-2-ene-1,4-dione. This intermediate is then reacted with pyrazin-2-ylamine and sodium borohydride to form the final product.
Applications De Recherche Scientifique
3-(2-Bromophenyl)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one has been studied for its potential applications in scientific research. It has been shown to have antitumor activity in vitro against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease, due to its ability to inhibit acetylcholinesterase activity.
Propriétés
IUPAC Name |
3-(2-bromophenyl)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O/c17-14-4-2-1-3-12(14)5-6-16(22)21-10-13(11-21)20-15-9-18-7-8-19-15/h1-4,7-9,13H,5-6,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAOZNXJEDOEPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2Br)NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

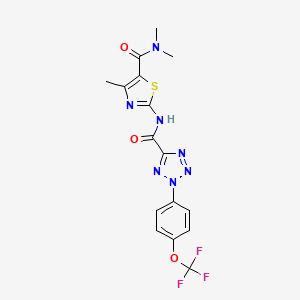

![2-(sec-butylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2660214.png)

![2-(3,5-difluorobenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2660217.png)
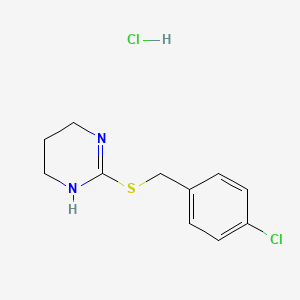
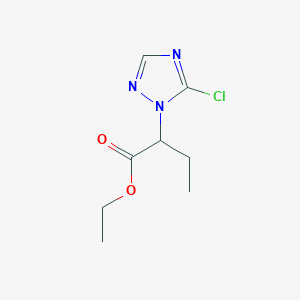
![3-allyl-5-(4-methoxyphenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2660221.png)

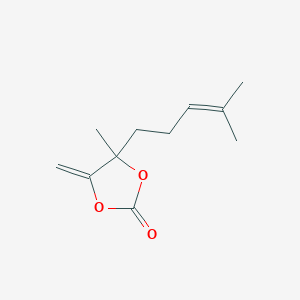
![5-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2660224.png)
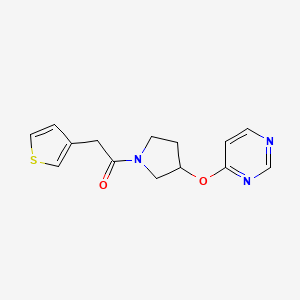
![7-(4-bromophenyl)-2-(3-hydroxypropyl)-5-methyl-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2660227.png)
